molecular formula C12H13Cl2N3O B15064110 7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one

7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one

Cat. No.: B15064110
M. Wt: 286.15 g/mol
InChI Key: ZBNVGTCRDMJISZ-UHFFFAOYSA-N
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Description

7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[44]nonan-1-one is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one typically involves the reaction of 3,5-dichloropyridine with a suitable diazaspiro compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[44]nonan-1-one is unique due to its specific spiro structure and the presence of dichloropyridine, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13Cl2N3O

Molecular Weight

286.15 g/mol

IUPAC Name

7-(3,5-dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one

InChI

InChI=1S/C12H13Cl2N3O/c13-8-5-15-6-9(14)10(8)17-4-2-12(7-17)1-3-16-11(12)18/h5-6H,1-4,7H2,(H,16,18)

InChI Key

ZBNVGTCRDMJISZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C12CCN(C2)C3=C(C=NC=C3Cl)Cl

Origin of Product

United States

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